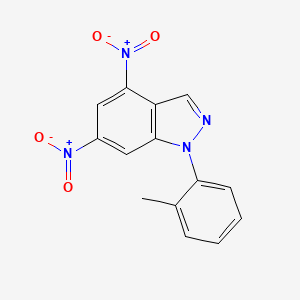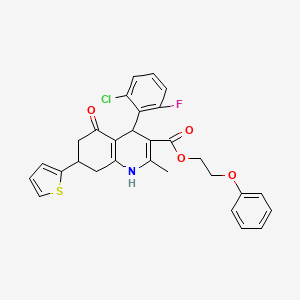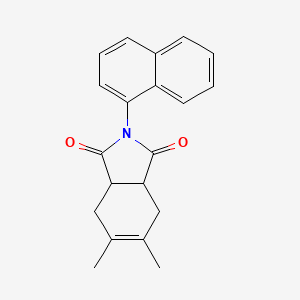![molecular formula C25H21Cl2N3O3 B11084687 2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11084687.png)
2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-CHLOROPHENETHYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorophenethyl and chlorophenyl groups attached to an imidazolidinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLOROPHENETHYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of chlorophenethyl and chlorophenyl groups: These groups are introduced through substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often under reflux conditions with specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CHLOROPHENETHYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-CHLOROPHENETHYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLOROPHENETHYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenethyl)isothiocyanate: Shares the chlorophenethyl group but differs in its functional groups and overall structure.
4-Chlorophenyl isothiocyanate: Contains the chlorophenyl group but lacks the imidazolidinyl ring.
Uniqueness
2-[3-(4-CHLOROPHENETHYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE is unique due to its combination of chlorophenethyl and chlorophenyl groups attached to an imidazolidinyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H21Cl2N3O3 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21Cl2N3O3/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-4-2-1-3-5-20)24(32)30(25(29)33)21-12-10-19(27)11-13-21/h1-13,22H,14-16H2,(H,28,31) |
InChI Key |
CEJUVJFZRCNAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11084607.png)

![4-(4-bromophenyl)-N-(3-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11084619.png)
![1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084626.png)

![6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084632.png)
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B11084639.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11084643.png)
![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)

![(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11084658.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11084663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11084666.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11084678.png)
